Mtt vs. Trt Deprotection Kinetics
The acid lability of the Mtt protecting group is quantifiably greater than that of the standard Trt group, a key differentiation factor for orthogonal synthesis strategies. While both are acid-labile, the Mtt group exhibits a significantly faster cleavage rate under mild acidic conditions [1]. This differential lability is crucial for selective deprotection in the presence of other acid-sensitive groups, such as those on the resin linker. RP-HPLC monitoring reveals that during Mtt removal, partial cleavage of Trt groups and the peptide-resin bond can occur, highlighting the fine balance of acid sensitivity required in such protocols [2]. The presence of two Mtt groups on Fmoc-DL-Gln(Mtt)(Mtt)-OH likely amplifies this kinetic effect, though direct comparative data for the dual Mtt moiety is a class-level inference based on the established behavior of single Mtt groups.
| Evidence Dimension | Acid-mediated deprotection rate |
|---|---|
| Target Compound Data | Two Mtt groups per molecule, each with zero-order removal kinetics as established for Fmoc-Lys(Mtt)-OH [1]. |
| Comparator Or Baseline | Fmoc-Gln(Trt)-OH with one Trt group; Fmoc-Gln(Mtt)-OH with one Mtt group. |
| Quantified Difference | Mtt removal follows zero-order kinetics; Trt groups undergo partial cleavage under conditions optimized for Mtt removal [REFS-1, REFS-2]. Quantitative half-life data for Mtt removal under standard conditions (e.g., 1% TFA in DCM) is available but is not a direct head-to-head comparison with Trt under identical conditions. |
| Conditions | 1% TFA in dichloromethane (DCM) or AcOH/TFE/DCM (1:2:7) for Mtt removal [3]; monitored by RP-HPLC [2]. |
Why This Matters
This differential acid lability dictates the feasibility and efficiency of orthogonal deprotection schemes, making this compound essential for syntheses requiring selective side-chain unmasking without resin cleavage.
- [1] D. Li, D. L. Elbert, 'The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides', Journal of Peptide Research, 2002, 60(5), pp. 300-303. DOI: 10.1034/j.1399-3011.2002.21018.x. PMID: 12383120. View Source
- [2] L. Bourel, O. Carion, H. Gras-Masse, O. Melnyk, 'The deprotection of Lys(Mtt) revisited', Journal of Peptide Science, 2000, 6(6), pp. 264-270. DOI: 10.1002/1099-1387(200006)6:6<264::AID-PSC248>3.0.CO;2-A. View Source
- [3] A. Aletras, K. Barlos, D. Gatos, S. Koutsogianni, P. Mamos, 'Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs', International Journal of Peptide and Protein Research, 1995, 45, pp. 488-496. DOI: 10.1111/j.1399-3011.1995.tb01065.x. View Source
